tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate
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Overview
Description
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,4-d]pyrimidine core, which is a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a thioamide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxo group allows for interactions with thiol-containing proteins, potentially leading to the disruption of cellular processes. Additionally, the pyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidin-4-one: This compound shares a similar pyrido[3,4-d]pyrimidine core but differs in its substituents, leading to different biological activities.
4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: Another compound with a thioxo group, but with a different ring system, resulting in distinct chemical properties and applications.
Uniqueness
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is unique due to its specific combination of functional groups and ring structure
Biological Activity
tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity based on various studies, including antimicrobial properties and structural analysis.
Chemical Structure and Properties
The chemical formula of this compound is C12H17N3O3S with a molecular weight of 283.35 g/mol. The compound has been characterized through various techniques including X-ray crystallography which provided insights into its three-dimensional structure and intermolecular interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its efficacy against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard methods such as agar diffusion and microdilution assays.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 50 |
Escherichia coli | 15 | 25 |
Bacillus subtilis | 18 | 10 |
Candida albicans | 14 | 30 |
These results indicate that the compound exhibits selective antimicrobial activity particularly against Bacillus subtilis and Staphylococcus aureus strains.
The proposed mechanism of action for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis. This is similar to the action of meropenem, a known antibiotic. The ability to target resistant strains adds to its therapeutic potential.
Structural Analysis
The crystal structure analysis revealed significant details about the molecular conformation and intermolecular interactions. The compound forms one-dimensional chains via N—H⋯N hydrogen bonds in the solid state. This structural insight is crucial for understanding how modifications to the molecule might influence its biological activity.
Table 2: Structural Parameters from X-ray Crystallography
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1̅ |
a (Å) | 8.682 |
b (Å) | 9.700 |
c (Å) | 11.273 |
α (°) | 90.681 |
β (°) | 112.624 |
γ (°) | 112.632 |
Case Studies
One notable study involved the synthesis and biological evaluation of similar derivatives where modifications in the thioxo group resulted in enhanced antimicrobial properties. These findings suggest that structural variations can significantly impact biological activity.
Properties
Molecular Formula |
C12H17N3O3S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H17N3O3S/c1-12(2,3)18-11(17)15-5-4-7-8(6-15)13-10(19)14-9(7)16/h4-6H2,1-3H3,(H2,13,14,16,19) |
InChI Key |
WLPSXKLBMRLKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=S)NC2=O |
Origin of Product |
United States |
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